An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
This guide provides a comprehensive technical overview of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthetic applications, and safety protocols, grounding our discussion in established chemical principles and field-proven insights.
Introduction
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, is a compound of significant interest in contemporary organic synthesis and medicinal chemistry. The 7-azaindole core is structurally analogous to the adenine fragment of adenosine triphosphate (ATP), making it an excellent "hinge-binding" motif for developing kinase inhibitors.[1][2][3] This structural feature has led to the successful development of FDA-approved drugs, such as the B-RAF kinase inhibitor vemurafenib.[2][4] The strategic placement of a bromine atom at the C3 position and an amine group at the C5 position endows this molecule with exceptional versatility, offering orthogonal handles for selective functionalization. This guide will explore the properties that make it a valuable intermediate for constructing complex, biologically active molecules.
Physicochemical and Structural Properties
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is typically a solid, appearing as a white to pale yellow crystalline powder at room temperature.[5] Its core structure consists of a fused pyrrole and pyridine ring system, which imparts a high degree of aromaticity and planarity.
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// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; N7 [label="N", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C5 [label="C", pos="2.4,1.2!"]; C4 [label="C", pos="2.4,-0!"]; C7a [label="C", pos="0,0!"]; H1 [label="H", pos="-0.3,1.8!"]; Br [label="Br", pos="-2.4,-1.2!", fontcolor="#EA4335"]; NH2 [label="NH₂", pos="3.6,1.8!", fontcolor="#34A853"];
// Pyrrole Ring Bonds edge [penwidth=1.5]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1;
// Pyridine Ring Bonds C7a -- C6; C6 -- C5; C5 -- C4; C4 -- N7; N7 -- C3a;
// Double bonds edge [style=double]; C2 -- C3; C7a -- C6; C5 -- C4; C3a -- N7;
// Substituents edge [style=solid]; N1 -- H1; C3 -- Br; C5 -- NH2; } Caption: Chemical structure of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine.
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| CAS Number | 1190321-04-0[6] |
| Molecular Formula | C₇H₆BrN₃[6] |
| Molecular Weight | 212.05 g/mol [6] |
| MDL Number | MFCD12962914[6] |
| Appearance | White to pale yellow crystalline powder[5] |
| Storage | Room temperature, inert atmosphere, keep in a dark place[6] |
Projected Spectroscopic Profile
While specific, publicly archived spectra for this exact compound are limited, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on data from closely related 7-azaindole derivatives.[7][8][9][10]
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. A broad singlet for the pyrrole N-H proton would likely appear downfield (>10 ppm). The amine (NH₂) protons at the C5 position would present as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum will display seven signals for the carbon atoms of the bicyclic core. The carbon atom bearing the bromine (C3) would be shifted upfield compared to its non-halogenated counterpart, while the carbon attached to the amine group (C5) would be shifted significantly downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Core Reactivity and Synthetic Utility
The synthetic value of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine stems from its dual reactive sites: the C3-bromine and the C5-amine. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[11][12]
Causality of Reactivity:
The electron-rich nature of the pyrrole ring and the electron-withdrawing character of the pyridine ring create a unique electronic environment. The C3 position is activated for oxidative addition to a Pd(0) catalyst, initiating a range of cross-coupling catalytic cycles. This makes the C3-bromo group a versatile launching point for molecular diversification.
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} Caption: Synthetic utility via Pd-catalyzed cross-coupling at the C3 position.
Key Experimental Protocols:
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is the cornerstone for introducing aryl or heteroaryl moieties, a common strategy in fragment-based drug design to explore new binding pockets.[13][14] The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical for achieving high yields, especially with sterically hindered or electron-rich coupling partners.[15]
Protocol: Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a more advanced pre-catalyst system.[16]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[14]
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80–100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.
B. Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is an exceptionally reliable method for installing terminal alkynes, which are versatile handles for further transformations such as click chemistry, cyclizations, or reductions.[17][18] The reaction requires a dual catalytic system of palladium and copper(I).[19]
Protocol: Representative Sonogashira Coupling
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equiv) in an appropriate solvent such as DMF or THF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[17]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography to obtain the C3-alkynylated product.
C. Buchwald-Hartwig Amination for C-N Bond Formation
For instances where the introduction of a new nitrogen-based substituent is desired at the C3 position, the Buchwald-Hartwig amination is the premier method.[11][20] This reaction has broad scope, allowing for the coupling of a wide variety of primary and secondary amines.[21]
Applications in Research and Development
The primary application of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is as a high-value intermediate in pharmaceutical research.
-
Kinase Inhibitors: The 7-azaindole scaffold is a "privileged fragment" in kinase inhibitor design.[3][4] Its ability to form two key hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing inhibitors against targets like B-RAF, FGFR, and JAK kinases.[2][4][22] This compound provides a direct route to novel derivatives for screening and lead optimization.
-
Materials Science: The conjugated π-system of the 7-azaindole core suggests potential applications in organic electronics.[5] Derivatives can be synthesized to tune the electronic properties, making them candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic materials.
Safety, Handling, and Storage
As with any halogenated aromatic amine, proper safety precautions are essential. The Globally Harmonized System (GHS) classifications for related compounds suggest a consistent hazard profile.[23][24]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed[23] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation[23] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage[23] |
| STOT, Single Exposure | ❗ | Warning | H335: May cause respiratory irritation[24] |
Note: This table is a synthesis of data from closely related 7-azaindole derivatives and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for the purchased material.
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Wear appropriate PPE: nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[6]
-
Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
Conclusion
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a powerful and versatile chemical intermediate. Its well-defined reactive sites, particularly the C3-bromine, enable a wide array of high-efficiency palladium-catalyzed cross-coupling reactions. This strategic reactivity makes it an invaluable tool for medicinal chemists aiming to synthesize novel kinase inhibitors and for materials scientists exploring new organic electronic materials. A thorough understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in advanced chemical synthesis.
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